2H-1,4-Benzothiazine, 3-phenyl-
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Overview
Description
2H-1,4-Benzothiazine, 3-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzothiazine, 3-phenyl- typically involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. One common method includes the reaction of o-aminothiophenol with benzaldehyde under acidic conditions to form the desired benzothiazine ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2H-1,4-Benzothiazine, 3-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, such as using ionic liquids as solvents, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2H-1,4-Benzothiazine, 3-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Scientific Research Applications
2H-1,4-Benzothiazine, 3-phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine, 3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases.
Comparison with Similar Compounds
2H-1,4-Benzothiazine, 3-phenyl- can be compared with other similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide and 2H-1,4-benzoxazine derivatives . While these compounds share some structural similarities, they differ in their chemical properties and biological activities. For example, 1,2,4-benzothiadiazine-1,1-dioxide is known for its antihypertensive and antidiabetic activities, whereas 2H-1,4-benzoxazine derivatives are used in the synthesis of polymers and as intermediates in pharmaceuticals .
Properties
IUPAC Name |
3-phenyl-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKONBASFCIWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328964 |
Source
|
Record name | 2H-1,4-Benzothiazine, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20940-07-2 |
Source
|
Record name | 2H-1,4-Benzothiazine, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10328964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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